![molecular formula C13H12N4O4 B5517952 1-丁基-8-硝基色苯[3,4-d][1,2,3]三唑-4(1H)-酮](/img/structure/B5517952.png)

1-丁基-8-硝基色苯[3,4-d][1,2,3]三唑-4(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

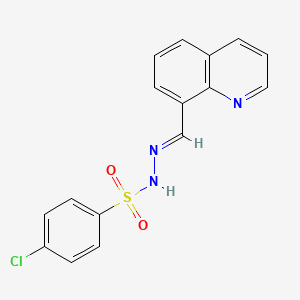

1-butyl-8-nitrochromeno[3,4-d][1,2,3]triazol-4(1H)-one belongs to a class of compounds characterized by the presence of a chromeno[3,4-d]triazole core, which is of interest due to its unique chemical properties and potential applications in various fields of chemistry and materials science. The nitro group and butyl side chain contribute to the compound's distinctive physical and chemical properties.

Synthesis Analysis

The synthesis of similar triazole compounds involves strategies such as the reaction of nitro-containing chromenes with sodium azide, typically in the presence of DMSO or DMF and catalyzed by acids like p-toluenesulfonic acid (Korotaev et al., 2017). Another approach for synthesizing triazole derivatives includes acid-catalyzed reactions, showcasing the versatility of nitro-triazole chemistry (Filippova et al., 2012).

Molecular Structure Analysis

Molecular structure analysis of triazole derivatives reveals insights into their geometry, electronic distribution, and intermolecular interactions. Advanced techniques such as GIAO NMR calculations and single-crystal X-ray diffraction are employed to elucidate the structures and confirm the configurations of synthesized compounds (Yüksek et al., 2008).

Chemical Reactions and Properties

Triazole compounds are known for participating in various chemical reactions, including cycloadditions, halogenations, and electrophilic substitutions, due to the reactive nature of the triazole ring and the nitro group. These reactions enable the functionalization and further modification of the triazole core for specific applications (Ivanov, 2021).

科学研究应用

合成与化学性质

- 研究表明,新型三唑衍生物的合成和表征,强调其酸性性质和潜在的抗氧化活性。这些化合物通过涉及氨基三唑-5-酮的反应合成,并通过各种分析技术表征。研究了酸度和溶剂对分子结构的影响,深入了解了它们的化学行为 (H. Yüksek 等人,2008 年).

高能材料应用

- 三唑因其在高能材料中的潜力而受到探索。研究评估了三唑衍生物的热稳定性和爆轰性能,表明某些基于三唑的化合物可用作高性能材料,在推进剂和炸药中具有应用。使用脉冲光声热解等技术分析了这些化合物的热分解和稳定性,为其在高能材料中的潜在应用提供了宝贵数据 (K. S. Rao 等人,2016 年).

先进材料合成

- 已经报道了在无金属条件下合成三唑衍生物,导致形成杂环,如三唑并异喹啉和异色素。这些合成涉及多米诺反应,突出了三唑衍生物在合成复杂分子结构方面的多功能性。此类材料在药物和先进材料的开发中具有潜在应用 (Rajesh K. Arigela 等人,2013 年).

药物化学应用

- 一些三唑衍生物已被评估其抗肿瘤潜力,表明这些化合物除了材料科学之外的多功能性。构效关系研究导致了开发出对各种肿瘤细胞系具有显着细胞毒性的化合物,展示了三唑衍生物在药物化学领域中的潜力 (T. Čimbora-Zovko 等人,2011 年).

属性

IUPAC Name |

1-butyl-8-nitrochromeno[3,4-d]triazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O4/c1-2-3-6-16-12-9-7-8(17(19)20)4-5-10(9)21-13(18)11(12)14-15-16/h4-5,7H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCZJPEQCCBFIOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(C(=O)OC3=C2C=C(C=C3)[N+](=O)[O-])N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3,4-dichlorobenzylidene)amino]-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5517870.png)

![2-(2-ethoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5517894.png)

![2-methyl-4-(4-methylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B5517902.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-[3-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5517918.png)

![8-[2,5-dimethoxy-4-(methylthio)benzyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5517926.png)

![8-{[6-(dimethylamino)pyridin-3-yl]methyl}-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5517949.png)

![3-(1H-imidazol-2-yl)-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5517955.png)

![(3S*,4S*)-4-cyclopropyl-1-[(2-methyl-5-pyrimidinyl)methyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5517958.png)

![methyl 2-({[(2,2,2-trichloro-1-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5517960.png)

![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5517967.png)

![4-[(3-methylphenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide](/img/structure/B5517975.png)